molecular formula C16H9BrClNO2 B11121454 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid

7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B11121454
M. Wt: 362.60 g/mol
InChI Key: ZIRWXLYTCDPYKF-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core substituted with bromine and chlorine atoms, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the quinoline core. Bromination of the quinoline derivative at the 7-position can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

7-bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H9BrClNO2/c17-10-4-5-12-13(16(20)21)8-14(19-15(12)7-10)9-2-1-3-11(18)6-9/h1-8H,(H,20,21)

InChI Key

ZIRWXLYTCDPYKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O

Origin of Product

United States

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